molecular formula C10H8BrN3O2 B6361894 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-81-3

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6361894
CAS No.: 1240568-81-3
M. Wt: 282.09 g/mol
InChI Key: FOUVSQXOFOSGKT-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a nitro group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

  • Enzyme Inhibition : Preliminary studies indicate that 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole may inhibit enzymes involved in disease pathways, such as kinases or phosphatases. This inhibition can affect cellular signaling and metabolism, which is crucial for treating various diseases, including cancer and inflammatory disorders.

Material Science

In material science, the unique electronic properties of this compound can be harnessed to develop novel materials.

  • Optoelectronic Devices : The compound's ability to absorb and emit light makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Its chemical stability and tunable properties allow for the design of materials with specific electronic characteristics.

Biological Studies

The compound serves as a valuable probe in biological research.

  • Biological Probes : Researchers utilize this compound to study enzyme activity and protein interactions. By tagging the compound with fluorescent markers, scientists can visualize biological processes in real-time, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism by which 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key proteins or nucleic acids within the cell .

Comparison with Similar Compounds

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-Bromophenyl)methyl]-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Structural Characteristics

This compound features a pyrazole ring substituted with a bromophenyl group and a nitro group at the 4-position. The molecular formula is C10H8BrN3O2C_{10}H_{8}BrN_{3}O_{2}. The presence of halogen atoms and nitro groups in its structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer (A549)

In vitro studies indicated that the compound exhibits significant antiproliferative activity. For instance, a derivative with similar structural features demonstrated an IC50 value of 0.28 µM against A549 cells, suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Pyrazoles in general are known for their effectiveness against various bacterial and fungal strains. The compound has been reported to exhibit:

  • Bactericidal Activity : Effective against E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Fungicidal Activity : Active against fungi such as Aspergillus niger.

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been substantiated through various assays measuring cytokine levels. Compounds within this class have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 93% inhibition in IL-6 production at concentrations comparable to standard anti-inflammatory drugs .

Neuroprotective Effects

Research indicates that pyrazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE by compounds similar to this compound suggests potential neuroprotective effects, making it a candidate for further studies in neuropharmacology .

Summary of Biological Activities

Biological ActivityMechanismNotable Findings
Anticancer Induces apoptosis; inhibits cell proliferationIC50 = 0.28 µM against A549 cells
Antimicrobial Disrupts cell membranes; inhibits metabolic pathwaysEffective against E. coli and S. aureus
Anti-inflammatory Inhibits cytokine productionUp to 93% IL-6 inhibition
Neuroprotective AChE inhibitionPotential candidate for Alzheimer's treatment

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVSQXOFOSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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